molecular formula C9H6F3N3O B2816124 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 202823-23-2

5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B2816124
CAS RN: 202823-23-2
M. Wt: 229.162
InChI Key: FFEOTVRMYUDXOF-UHFFFAOYSA-N
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Description

The compound “5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” is an organic compound . It is a solid substance with a molecular weight of 229.16 . The compound is part of the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” is represented by the InChI code 1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The compound “5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” is a solid substance . It has a molecular weight of 229.16 . The compound is part of the class of organic compounds known as trifluoromethylbenzenes .

Scientific Research Applications

Photochemistry and Synthesis Applications

  • Photolytic Pathways and Synthesis of Fluorinated Heterocycles : The study by Pace et al. (2004) focused on the photochemistry of fluorinated heterocyclic compounds, specifically examining the photoreactivity of 1,2,4-oxadiazoles and their applications in synthesizing target fluorinated structures. This work provides insights into the synthetic methodologies toward fluorinated heterocycles, emphasizing the utility of 1,3,4-oxadiazoles in photochemical processes (Pace et al., 2004).

Biological Activity and Potential Applications

  • Antifungal Activity and Molecular Docking : Nimbalkar et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antifungal activity against human pathogenic fungal strains. They also performed molecular docking studies, suggesting these compounds' potential as antifungal agents (Nimbalkar et al., 2016).

  • Anticancer and Antioxidant Properties : Ahsan et al. (2020) reported on a series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines, which were tested for their anticancer activity against various cancer cell lines. They found significant anticancer and antioxidant activities in these compounds, highlighting their potential in cancer treatment (Ahsan et al., 2020).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Various studies have focused on synthesizing and characterizing 1,3,4-oxadiazole derivatives. These include the synthesis of N-substituted-5-aryl-1,3,4-oxadiazole-2-amine (Li-min, 2010) and biologically active oxadiazole derivatives (Madhavi & Sharma, 2022). These studies provide detailed insights into the chemical properties and structural analysis of these compounds (Li-min, 2010); (Madhavi & Sharma, 2022).

Safety and Hazards

The safety data sheet for a similar compound suggests that it is hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling the compound .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEOTVRMYUDXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

Synthesis routes and methods

Procedure details

To a solution of 4-(trifluoromethyl)benzohydrazide (0.5 g, 2.449 mmol) in dioxane (10 mL) and water (2 mL) was added sodium bicarbonate (0.617 g, 7.35 mmol) and cyanic bromide (0.519 g, 4.90 mmol). The reaction was stirred at room temperature for 15 h. The reaction mixture was diluted with water (50 mL), extracted with EtOAc, dried over sodium sulfate, and evaporated to yield 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-amine (0.28, 50%). 1H NMR: 400 MHz, DMSO-d6: δ 7.43 (s, 2H), 7.91 (d, J=8.40 Hz, 2H), 8.00 (d, J=8.40 Hz, 2H). LCMS: RT 1.55 min. LCMS (ES-API), m/z 230.0 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.617 g
Type
reactant
Reaction Step One
Quantity
0.519 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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